2,4-D choline salt

Catalog No.
S1787420
CAS No.
1048373-72-3
M.F
C13H19Cl2NO4
M. Wt
324.198
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-D choline salt

CAS Number

1048373-72-3

Product Name

2,4-D choline salt

IUPAC Name

2-(2,4-dichlorophenoxy)acetate;2-hydroxyethyl(trimethyl)azanium

Molecular Formula

C13H19Cl2NO4

Molecular Weight

324.198

InChI

InChI=1S/C8H6Cl2O3.C5H14NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-6(2,3)4-5-7/h1-3H,4H2,(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

OXJISOJFVQITNG-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-]

Weed Control with Reduced Drift

One benefit of 2,4-D choline salt is its reduced potential for drift compared to other formulations of 2,4-D. Drift refers to the herbicide moving through the air and reaching unintended areas. Studies have shown that the choline salt formulation makes 2,4-D less volatile, reducing its tendency to drift []. This is important for minimizing herbicide exposure to nearby crops that may be sensitive to 2,4-D.

2,4-D choline salt is a quaternary ammonium salt derived from 2,4-dichlorophenoxyacetic acid, a widely recognized herbicide used for the selective control of broadleaf weeds. This compound has been utilized since the 1940s and is particularly effective due to its ability to disrupt plant hormone responses, leading to uncontrolled growth and eventual death of targeted weeds. The choline salt formulation offers advantages in terms of reduced volatility and drift compared to other formulations, making it safer for agricultural applications .

  • Oxidation: It can be oxidized to produce degradation products such as 2,4-dichlorophenol.
  • Reduction: Reduction reactions can modify the functional groups within the molecule.
  • Substitution: Chlorine atoms in the compound can be substituted with different functional groups under specific conditions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions typically occur under controlled temperature and pH conditions to ensure desired outcomes.

As a synthetic auxin, 2,4-D choline salt mimics natural plant hormones that regulate growth. Upon application, it is absorbed through the leaves and translocated to regions of active cell division, inducing uncontrolled growth. This mechanism leads to symptoms such as stem curling and leaf wilting, ultimately resulting in plant death. The compound is particularly effective against broadleaf weeds while leaving most grasses unaffected .

The synthesis of 2,4-D choline salt involves a reaction between 2,4-dichlorophenoxyacetic acid and choline in an alkaline medium. This reaction typically occurs in an aqueous environment at temperatures ranging from 50 to 60 degrees Celsius. Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity and consistent quality of the final product .

2,4-D choline salt is primarily used as a herbicide for controlling broadleaf weeds in various agricultural settings. Its applications include:

  • Turf management: Effective in lawns and recreational areas.
  • Crop protection: Used on genetically engineered corn and soybeans.
  • Forestry: Controls unwanted vegetation in forested areas.
  • Aquatic environments: Applied to manage weeds in water bodies.

Additionally, it serves as a model compound in scientific research related to plant biology and herbicide resistance mechanisms .

Research indicates that the efficacy of 2,4-D choline salt can be influenced by environmental factors such as water hardness. The addition of adjuvants like ammonium sulfate has been shown to improve its performance in hard water conditions by mitigating negative interactions with hard water cations. Studies also explore potential resistance mechanisms among target weed species, which may affect long-term effectiveness .

Several compounds share similarities with 2,4-D choline salt. Key comparisons include:

Compound NameChemical Structure TypeUnique Properties
2,4,5-Trichlorophenoxyacetic acidPhenoxyacetic acidHigher volatility; associated with environmental concerns
Mecoprop (MCPP)Phenoxyacetic acidSelective herbicide; targets broadleaf weeds
DicambaBenzoic acidSimilar mode of action but distinct chemical structure

Uniqueness of 2,4-D Choline Salt: The choline salt formulation is characterized by lower volatility and greater stability compared to other forms of 2,4-D. This property reduces the risk of off-target damage and environmental contamination during application, making it a more favorable option for agricultural use .

Wikipedia

2,4-D choline

Dates

Modify: 2023-08-15

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